2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide
Description
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide is a synthetic small molecule characterized by a pyrimidine core functionalized with a benzenesulfonyl group at position 5, a sulfanyl linkage at position 2, and a butanamide chain terminating in a 4-ethylphenyl substituent. Its structural complexity highlights the importance of comparing it with analogs to infer properties and applications.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-3-15-10-12-16(13-11-15)25-21(27)18(4-2)30-22-24-14-19(20(23)26-22)31(28,29)17-8-6-5-7-9-17/h5-14,18H,3-4H2,1-2H3,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAFMTWFPDKUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrimidine and Triazole Derivatives
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetanilides: Substitution of the benzenesulfonyl group with a furan-2-yl moiety and replacement of the pyrimidine core with a triazole ring (as in ) enhances anti-exudative activity. The introduction of ethyl or methoxy groups on the phenyl residue further improves efficacy, suggesting that electron-donating substituents optimize receptor interactions .
- 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio]-N-Arylacetamides: These compounds () exhibit anti-inflammatory activity surpassing diclofenac sodium, with the lead compound (AS111) showing 1.28-fold higher potency. The 2-pyridyl group and 3-methylphenyl substituent likely enhance solubility and target binding .
Sulfonyl Group Variations
- Thiophene-2-Sulfonyl Substitution :
Replacement of benzenesulfonyl with thiophene-2-sulfonyl (as in ) reduces molecular weight (424.49 g/mol vs. ~470 g/mol estimated for the target compound) and alters electronic properties. The 3-fluorophenyl acetamide terminus may increase metabolic stability compared to the 4-ethylphenyl group . - 4-(Propan-2-yl)Benzenesulfonyl Substitution :
In , the bulky isopropyl group on the benzene ring and trifluoromethylphenyl terminus likely enhance lipophilicity and protease resistance, making it suitable for high-throughput screening in drug discovery .
Amide Chain Modifications
- Butanamide vs.
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Comparable Compounds
*Estimated based on structural analogs due to incomplete data.
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